![molecular formula C13H24N2O4 B2527523 (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid CAS No. 2413864-24-9](/img/structure/B2527523.png)
(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid
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Overview
Description
The compound (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their presence in various alkaloids and pharmaceuticals. The specific structure of this compound suggests it has stereochemistry at the 2nd carbon, indicated by the (2R) prefix, and contains a piperidin-2-yl group as part of its structure.
Synthesis Analysis
The synthesis of related piperidine alkaloids has been explored in the literature. For instance, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared through a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation . This method could potentially be adapted for the synthesis of (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid by modifying the functional groups attached to the piperidine ring.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The relative configurations of such compounds can be established using NMR and X-ray crystal structure analyses . These techniques could be employed to determine the precise 3D arrangement of atoms in (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid, which is essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. The asymmetric synthesis of 2-(1-aminoalkyl) piperidines has been achieved using oxazolopiperidine derivatives, which involve reduction and hydrogenolysis steps . These reactions could provide insights into the types of transformations that (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid might undergo, such as functional group modifications or ring expansions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of a bulky isopropyl group, as seen in the compound of interest, could affect the compound's solubility and boiling point. Detailed analysis of these properties would require experimental data, which is not provided in the current literature.
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t9?,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBXRMZQUKCXFD-QVDQXJPCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acid |
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